molecular formula C8H7Br2NO4S B14486266 1-[Dibromo(nitro)methanesulfonyl]-4-methylbenzene CAS No. 64858-97-5

1-[Dibromo(nitro)methanesulfonyl]-4-methylbenzene

Cat. No.: B14486266
CAS No.: 64858-97-5
M. Wt: 373.02 g/mol
InChI Key: JQGFTGPFXSPVGF-UHFFFAOYSA-N
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Description

1-[Dibromo(nitro)methanesulfonyl]-4-methylbenzene is a chemical compound characterized by the presence of dibromo, nitro, methanesulfonyl, and methyl groups attached to a benzene ring

Preparation Methods

The synthesis of 1-[Dibromo(nitro)methanesulfonyl]-4-methylbenzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-methylbenzene to introduce the nitro group, followed by bromination to add the dibromo groups. . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[Dibromo(nitro)methanesulfonyl]-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The dibromo groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[Dibromo(nitro)methanesulfonyl]-4-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism

Properties

CAS No.

64858-97-5

Molecular Formula

C8H7Br2NO4S

Molecular Weight

373.02 g/mol

IUPAC Name

1-[dibromo(nitro)methyl]sulfonyl-4-methylbenzene

InChI

InChI=1S/C8H7Br2NO4S/c1-6-2-4-7(5-3-6)16(14,15)8(9,10)11(12)13/h2-5H,1H3

InChI Key

JQGFTGPFXSPVGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C([N+](=O)[O-])(Br)Br

Origin of Product

United States

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